molecular formula C10H10N4O B1595192 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine CAS No. 30369-38-1

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine

Cat. No. B1595192
CAS RN: 30369-38-1
M. Wt: 202.21 g/mol
InChI Key: RJBSTXIIQYFNPX-UHFFFAOYSA-N
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Description

“4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is a type of 1,3,5-triazine compound . Triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is C11H12N4O . The structure of the compound was confirmed using 1 H NMR, 13 C NMR, mass spectrometry, and FT-IR spectroscopy .


Chemical Reactions Analysis

The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” is 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary : This compound is used in the synthesis of a new series of substituted 4-phenylthiazolyl-1,3,5-triazine derivatives, which have been examined for antibacterial activity . These compounds exhibit promising inhibition of both Gram-positive and Gram-negative bacteria .
  • Methods of Application : The compound is synthesized and its physicochemical characterization is done using IR, mass, and 1H-NMR spectroscopy . The synthesized derivatives are then examined for antibacterial activity .
  • Results : One compound, 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine (SK4), demonstrated encouraging inhibition of both Gram-positive and Gram-negative bacteria compared with the standard drug ofloxacin .

2. Antimicrobial Activity

  • Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives, which include “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their antimicrobial activity .
  • Results : Some of the tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

3. Use as a UV Light Absorber

  • Application Summary : This compound is safe for use in cosmetic products as a UV light absorber at a maximum concentration of 10% .
  • Methods of Application : The compound is incorporated into cosmetic products as a UV light absorber .
  • Results : The compound has been found to be safe for use in cosmetic products at the specified concentration .

4. Antimalarial Activity

  • Application Summary : 1,3,5-triazine derivatives, which include “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, have been investigated as biologically active small molecules. These compounds exhibit antimalarial activity among other beneficial properties .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their antimalarial activity .
  • Results : Some of the tested compounds showed promising activity against malaria .

5. Use as a Fluorescent Sensor

  • Application Summary : “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” may be used in the synthesis of s-Bodipy-triazine (BODIPY = 4,4-difluoro-4-borata-3a-azonia-4a-aza-s-indacene). It is a symmetric fluorescent sensor for Cu 2+ .
  • Methods of Application : The compound is synthesized and its physicochemical characterization is done using IR, mass, and 1H-NMR spectroscopy . The synthesized derivatives are then examined for their ability to sense Cu 2+ .
  • Results : The compound has been found to be an effective fluorescent sensor for Cu 2+ .

6. Use in the Preparation of α-cyclodextrin-rotaxanes

  • Application Summary : “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine” was used in the preparation of α-cyclodextrin-rotaxanes .
  • Methods of Application : The compound is incorporated into the synthesis of α-cyclodextrin-rotaxanes .
  • Results : The compound has been found to be effective in the preparation of α-cyclodextrin-rotaxanes .

7. Antitumor Activity

  • Application Summary : Some 1,3,5-triazines, including “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their antitumor activity .
  • Results : Some of the tested compounds showed promising activity against various types of cancer .

8. Antiviral Activity

  • Application Summary : Some 1,3,5-triazines, including “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, have been reported to exhibit antiviral activities .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their antiviral activity .
  • Results : Some of the tested compounds showed promising activity against various viruses .

9. Anti-inflammatory Activity

  • Application Summary : Some 1,3,5-triazines, including “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, have been reported to exhibit anti-inflammatory activities .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their anti-inflammatory activity .
  • Results : Some of the tested compounds showed promising activity against inflammation .

10. Antifungal Activity

  • Application Summary : The synthesized compounds, including “4-Methoxy-6-phenyl-1,3,5-triazin-2-amine”, have been evaluated for their antifungal activity against C. albicans .
  • Methods of Application : The derivatives are prepared by conventional methods or by using microwave irradiation . The synthesized compounds are then evaluated for their antifungal activity .
  • Results : Some of the tested compounds showed promising activity against C. albicans .

properties

IUPAC Name

4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSTXIIQYFNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275267
Record name 4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-phenyl-1,3,5-triazin-2-amine

CAS RN

30369-38-1
Record name 4-methoxy-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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